
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. BMH-21 is a member of the benzamide family of compounds and has been shown to exhibit potent anticancer activity in various cancer cell lines.
作用机制
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide exerts its anticancer effects by inhibiting the activity of PARP-1, an enzyme involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, which ultimately leads to apoptosis in cancer cells. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to inhibit the activity of other DNA repair enzymes, including DNA ligase IV and XRCC1.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP-1. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to inhibit the activity of other DNA repair enzymes, including DNA ligase IV and XRCC1. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied and has been shown to exhibit potent anticancer activity in various cancer cell lines. However, one limitation of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide. One potential direction is to investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide in clinical trials. Another potential direction is to investigate the potential of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide as a combination therapy with other anticancer agents. Additionally, further research is needed to better understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide and its effects on DNA repair pathways.
合成方法
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with butylamine and 2-methoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide.
科学研究应用
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to induce apoptosis in cancer cells by inhibiting the activity of the DNA repair enzyme PARP-1.
属性
IUPAC Name |
N-butyl-2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)29-3)15-17-13-16-14-18(28-2)10-11-20(16)24-22(17)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMONPMIIDMHXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
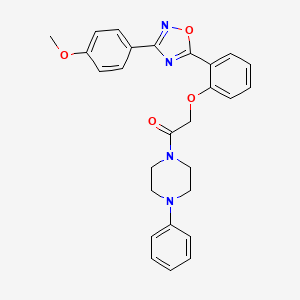
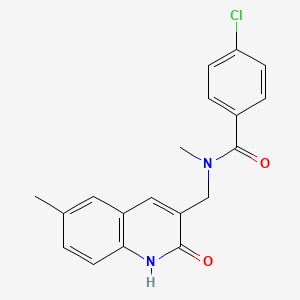
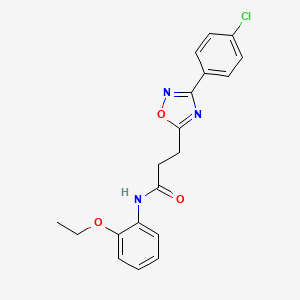
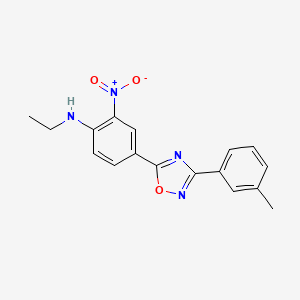

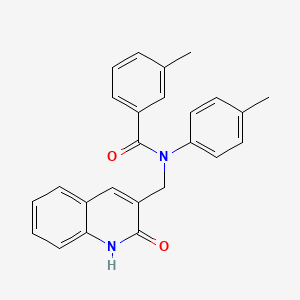
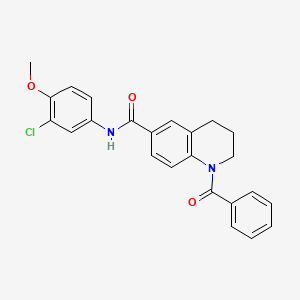
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
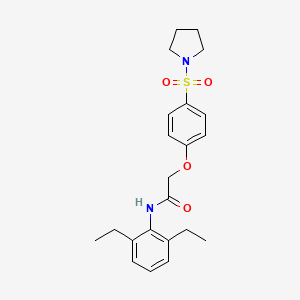

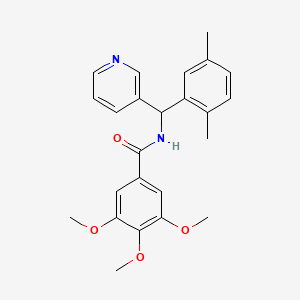
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)